4-(Iodomethyl)azetidin-2-one
Overview
Description
4-(Iodomethyl)azetidin-2-one is a chemical compound with the CAS Number: 74694-50-1 . It has a molecular weight of 211 and its linear formula is C4H6INO . It is a white to yellow solid .
Synthesis Analysis
The synthesis of azetidin-2-ones, including this compound, has been a topic of research . One synthetic pathway includes an electrocyclisation reaction of imine derivatives . Another method involves the reduction of C-3 functionalized azetidin-2-ones with sodium borohydride .Molecular Structure Analysis
The linear formula of this compound is C4H6INO . The InChI code is 1S/C4H6INO/c5-2-3-1-4(7)6-3/h3H,1-2H2,(H,6,7) .Chemical Reactions Analysis
This compound has been involved in reactions with tetracarbonylferrate(-II) . More research is needed to fully understand the range of chemical reactions this compound can participate in.Scientific Research Applications
Synthesis and Transformation
4-(Iodomethyl)azetidin-2-one, as a synthetic equivalent of 4-(2-oxoethyl)azetidin-2-one, has been synthesized and used in the transformation to azetidin-2-ones with terminally oxygenated ethyl side chains. This process involves photopyridine formation, catalytic hydrogenation, and deblocking of the protecting group, indicating its utility in complex synthetic chemistry (Kaneko et al., 1986).
Iodocyclisation and Biological Assays
The compound has been involved in room temperature iodocyclisation of homoallylamines, yielding functionalised 2-(iodomethyl)azetidine derivatives. These derivatives were further investigated for potential biological effects using zebrafish embryo developmental assays, demonstrating the compound's relevance in biological screening and medicinal chemistry (Feula et al., 2013).
Gold-Catalyzed Intermolecular Oxidation
Azetidine, including azetidin-2-ones and derivatives, has been synthesized through gold-catalyzed intermolecular oxidation of alkynes. This indicates the role of this compound and related compounds in facilitating new synthetic pathways for functionalized azetidines (Ye, He, & Zhang, 2011).
Therapeutic Potential
The therapeutic potential of azetidin-2-ones, including derivatives of this compound, has been explored in various contexts. These compounds have shown a range of bioactivities, such as antimicrobial, antitubercular, and anti-inflammatory activities, and their synthesis and biological profiles have been extensively studied (Ghuge & Murumkar, 2018).
Azetidin-2-ones as Synthons
Azetidin-2-one, the core structure in compounds like this compound, has been recognized as a valuable building block in organic synthesis. Its utility in constructing a wide range of biologically significant molecules, exploiting its strain energy and structural uniqueness, has been highlighted in the literature (Deshmukh et al., 2004).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(iodomethyl)azetidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6INO/c5-2-3-1-4(7)6-3/h3H,1-2H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSNSUAFJJIIQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20502576 | |
Record name | 4-(Iodomethyl)azetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20502576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
74694-50-1 | |
Record name | 4-(Iodomethyl)azetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20502576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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